molecular formula C15H26N2O B12495937 (1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone

(1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone

Katalognummer: B12495937
Molekulargewicht: 250.38 g/mol
InChI-Schlüssel: LRAMWHWHWAJACI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone is a compound that features a cyclopentyl group attached to a piperidine ring, which is further connected to a pyrrolidine ring through a methanone linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone typically involves the formation of the piperidine and pyrrolidine rings followed by their subsequent coupling. One common method involves the catalytic hydrogenation of pyrrolylpyridine derivatives using palladium on carbon as a catalyst in the presence of hydrochloric acid. This method simplifies the preparation and allows for the use of readily available starting materials .

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of (1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (Piperazin-1-yl)(pyrrolidin-1-yl)methanone
  • (Piperidin-4-yl)(pyrrolidin-1-yl)methanone

Uniqueness

(1-Cyclopentylpiperidin-3-yl)(pyrrolidin-1-yl)methanone is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific biological targets, making it a valuable compound for drug development and other applications .

Eigenschaften

Molekularformel

C15H26N2O

Molekulargewicht

250.38 g/mol

IUPAC-Name

(1-cyclopentylpiperidin-3-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C15H26N2O/c18-15(16-9-3-4-10-16)13-6-5-11-17(12-13)14-7-1-2-8-14/h13-14H,1-12H2

InChI-Schlüssel

LRAMWHWHWAJACI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)N2CCCC(C2)C(=O)N3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.